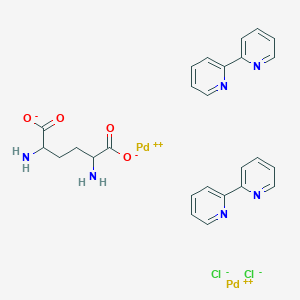

Pd(II)(Bipy)2(daa)Cl2

Descripción general

Descripción

The compound Palladium(II) bis(2,2’-bipyridine) bis(acetylacetonate) dichloride is a coordination complex that features palladium as the central metal ion. This compound is known for its unique chemical properties and is widely used in various fields of scientific research, particularly in catalysis and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Palladium(II) bis(2,2’-bipyridine) bis(acetylacetonate) dichloride typically involves the reaction of palladium(II) chloride with 2,2’-bipyridine and acetylacetone in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete complexation. The general reaction can be represented as follows: [ \text{PdCl}_2 + 2 \text{(2,2’-bipyridine)} + 2 \text{(acetylacetone)} \rightarrow \text{Pd(II)(Bipy)}_2(\text{daa})\text{Cl}_2 ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments are crucial to ensure the consistency of the product.

Análisis De Reacciones Químicas

Types of Reactions: Palladium(II) bis(2,2’-bipyridine) bis(acetylacetonate) dichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.

Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents such as sodium borohydride.

Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Sodium borohydride and hydrazine are frequently used reducing agents.

Substitution: Ligand exchange reactions often involve the use of excess ligands and mild heating.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of palladium complexes with different ligands.

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1 Cross-Coupling Reactions

Pd(II)(Bipy)₂(daa)Cl₂ is extensively utilized as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are crucial for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals. The palladium center facilitates these transformations by stabilizing the transition states and lowering activation energies .

1.2 Carbonylation Reactions

This compound has also been employed in carbonylation reactions, where carbon monoxide is introduced into organic substrates to form carbonyl compounds. The efficiency of Pd(II)(Bipy)₂(daa)Cl₂ in such reactions is attributed to its ability to activate the carbon monoxide and facilitate the formation of acyl-palladium intermediates .

Biological Applications

2.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of palladium complexes, including Pd(II)(Bipy)₂(daa)Cl₂. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism involves DNA binding and subsequent induction of apoptosis in cancer cells .

2.2 Interaction with Biological Molecules

Pd(II)(Bipy)₂(daa)Cl₂ is also used to study interactions between metal complexes and biological macromolecules, such as proteins and nucleic acids. Understanding these interactions can provide insights into the design of new therapeutic agents that leverage metal-based drugs for targeted therapy .

Material Science Applications

3.1 Synthesis of Nanomaterials

In material science, Pd(II)(Bipy)₂(daa)Cl₂ has been employed in the synthesis of palladium nanoparticles, which are valuable in catalysis and sensing applications due to their high surface area and reactivity. The compound acts as a precursor for generating nanoparticles through thermal decomposition or reduction methods .

3.2 Coordination Polymers

The compound's ability to form coordination polymers has been explored for applications in gas storage and separation technologies. These materials exhibit tunable porosity and can selectively adsorb gases such as hydrogen or carbon dioxide, making them suitable for environmental applications .

Summary Table of Applications

| Field | Application | Mechanism/Effect |

|---|---|---|

| Catalysis | Cross-coupling reactions (e.g., Suzuki-Miyaura) | Stabilizes transition states, lowers activation energy |

| Carbonylation reactions | Activates CO, forms acyl-palladium intermediates | |

| Biology | Anticancer activity | Induces apoptosis via DNA binding |

| Interaction studies with biomolecules | Insights into metal-based drug design | |

| Material Science | Synthesis of palladium nanoparticles | High surface area enhances reactivity |

| Formation of coordination polymers | Tunable porosity for gas storage/separation |

Mecanismo De Acción

The mechanism by which Palladium(II) bis(2,2’-bipyridine) bis(acetylacetonate) dichloride exerts its effects involves the coordination of palladium with the ligands. The palladium center acts as a catalytic site, facilitating various chemical transformations. The 2,2’-bipyridine and acetylacetonate ligands stabilize the palladium ion and enhance its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparación Con Compuestos Similares

- Palladium(II) bis(2,2’-bipyridine) dichloride

- Palladium(II) bis(1,10-phenanthroline) dichloride

- Palladium(II) bis(2,2’-bipyridine) bis(acetylacetonate)

Uniqueness: Palladium(II) bis(2,2’-bipyridine) bis(acetylacetonate) dichloride is unique due to its specific combination of ligands, which confer distinct chemical properties and reactivity. The presence of both 2,2’-bipyridine and acetylacetonate ligands provides a balance of stability and reactivity, making it a versatile catalyst in various chemical reactions.

Actividad Biológica

Palladium(II) bis(2,2'-bipyridine) bis(acetylacetonate) dichloride, commonly referred to as Pd(II)(Bipy)₂(daa)Cl₂, is a coordination complex that has garnered significant attention in biological research due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, anticancer properties, and interactions with biological molecules.

Chemical Structure and Synthesis

Pd(II)(Bipy)₂(daa)Cl₂ consists of a palladium center coordinated to two 2,2'-bipyridine ligands and two acetylacetonate ligands. The synthesis typically involves the reaction of palladium(II) chloride with 2,2'-bipyridine and acetylacetone under reflux conditions, leading to the formation of a stable complex that exhibits unique chemical properties due to the specific arrangement of its ligands.

The biological activity of Pd(II)(Bipy)₂(daa)Cl₂ is primarily attributed to its ability to interact with cellular components, including DNA and proteins. The palladium center can facilitate various redox reactions and form stable complexes with biomolecules, which can lead to alterations in cellular signaling pathways. The compound's mechanism of action may involve:

- DNA Binding : Pd(II) complexes are known to bind DNA more effectively than their free ligands. This binding can disrupt DNA structure and function, potentially leading to apoptosis in cancer cells .

- Antioxidant Activity : Some studies indicate that Pd(II) complexes exhibit antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress within cells .

- Cell-Specific Effects : The activity of Pd(II)(Bipy)₂(daa)Cl₂ has been shown to be cell-specific and time-dependent, suggesting that its efficacy may vary across different cancer cell lines .

Anticancer Activity

Research has demonstrated that Pd(II)(Bipy)₂(daa)Cl₂ possesses notable anticancer properties against various cancer cell lines. The compound has been evaluated for its cytotoxic effects using the MTT assay on several cell lines, including:

- MCF-7 (breast cancer) : Exhibited significant cytotoxicity, indicating potential as a therapeutic agent.

- PC3 (prostate cancer) : Showed promising results in inhibiting cell growth.

- CCRF-SB (leukemia) : Displayed time-dependent cytotoxic effects .

Data Table: Anticancer Activity of Pd(II)(Bipy)₂(daa)Cl₂

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | DNA intercalation and disruption |

| PC3 | 20 | Induction of apoptosis |

| CCRF-SB | 25 | Cell cycle arrest |

Case Studies

- In Vitro Studies : A study reported the binding affinity of Pd(II)(Bipy)₂(daa)Cl₂ to DNA was significantly higher compared to its free ligands. This was confirmed through viscosity measurements and UV/Vis spectroscopy, indicating intercalation between base pairs .

- Antioxidant Studies : Another investigation highlighted the compound's ability to scavenge free radicals effectively. The DPPH assay indicated that Pd(II)(Bipy)₂(daa)Cl₂ exhibited strong antioxidant activity, which may enhance its anticancer efficacy by mitigating oxidative damage in cells .

- Comparative Analysis : When compared with other metal complexes such as platinum-based drugs (e.g., cisplatin), Pd(II)(Bipy)₂(daa)Cl₂ showed comparable or superior activity against certain cancer cell lines while presenting lower toxicity profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Pd(II)(Bipy)₂(daa)Cl₂?

- Methodology : Use iterative solvent screening (e.g., methanol, acetonitrile) under inert atmospheres. Monitor reaction progress via UV-Vis spectroscopy to confirm ligand coordination. Adjust stoichiometric ratios (e.g., PdCl₂:Bipy:daa) and temperature (40–80°C) to optimize yield. Purify via recrystallization in dichloromethane/hexane mixtures and validate purity through elemental analysis .

Q. Which characterization techniques are essential for confirming the structure of Pd(II)(Bipy)₂(daa)Cl₂?

- Methodology :

- X-ray diffraction (XRD) : Refine crystal structures using SHELXL for bond-length validation and disorder modeling .

- NMR spectroscopy : Analyze - and -NMR in deuterated DMSO to confirm ligand integration.

- UV-Vis and IR spectroscopy : Identify metal-ligand charge-transfer bands and vibrational modes .

Q. How can thermal stability be assessed for this complex?

- Methodology : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to detect decomposition thresholds. Pair with differential scanning calorimetry (DSC) to identify phase transitions .

Q. What solvent systems are suitable for solubility testing?

- Methodology : Test polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂) via gravimetric analysis. Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers .

Q. How to interpret conflicting NMR data for ligand coordination?

- Methodology : Compare experimental -NMR shifts with DFT-predicted spectra. Use COSY and NOESY to resolve overlapping peaks and confirm ligand geometry .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in catalytic mechanisms involving Pd(II)(Bipy)₂(daa)Cl₂?

- Methodology : Apply density functional theory (DFT) to model transition states (e.g., B3LYP/6-311+G(d,p)). Validate with kinetic isotope effects (KIEs) and compare experimental vs. computed activation energies .

Q. What strategies address contradictions in reported catalytic activity data?

- Methodology :

- Cross-validation : Replicate experiments under standardized conditions (fixed pH, O₂ levels).

- Multivariate analysis : Use principal component analysis (PCA) to identify outliers in activity datasets .

- In-situ XAS : Monitor oxidation states during catalysis to rule out Pd(0) nanoparticle formation .

Q. How to design experiments probing ligand substitution kinetics?

- Methodology : Conduct stopped-flow UV-Vis experiments with competing ligands (e.g., PPh₃). Fit rate constants using pseudo-first-order kinetics and Eyring plots to determine ΔG‡ .

Q. What approaches differentiate between inner- and outer-sphere electron-transfer mechanisms?

- Methodology :

- Electrochemical impedance spectroscopy (EIS) : Measure charge-transfer resistance in varying electrolyte concentrations.

- Isotopic labeling : Use -labeled water in hydrolysis reactions to track oxygen incorporation .

Q. How to optimize crystallographic data quality for low-symmetry crystals?

- Methodology : Collect high-resolution data (≤ 0.8 Å) using synchrotron radiation. Refine twinned structures with SHELXL’s TWIN/BASF commands and validate via R-factor convergence (< 5%) .

Q. Methodological Frameworks

- Data Validation : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) when designing experiments .

- Contradiction Resolution : Use triangulation (e.g., XRD, NMR, computational) to reconcile conflicting data .

- High-Throughput Screening : Implement robotic liquid handlers for solvent/reagent optimization in catalysis studies .

Propiedades

IUPAC Name |

2,5-diaminohexanedioate;palladium(2+);2-pyridin-2-ylpyridine;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H8N2.C6H12N2O4.2ClH.2Pd/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;7-3(5(9)10)1-2-4(8)6(11)12;;;;/h2*1-8H;3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H;;/q;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFGSBDTTCOPQC-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(C(=O)[O-])N)C(C(=O)[O-])N.[Cl-].[Cl-].[Pd+2].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26Cl2N6O4Pd2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930422 | |

| Record name | Palladium(2+) chloride 2,5-diaminohexanedioate--2,2'-bipyridine (2/2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139280-48-1 | |

| Record name | 2,2'-Bipyridine-alpha,alpha'-diaminoadipic acid palladium(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139280481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium(2+) chloride 2,5-diaminohexanedioate--2,2'-bipyridine (2/2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.